Chenodeoxycholate anion is the conjugate base of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. This compound plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. Chenodeoxycholic acid is primarily found in bile and is utilized therapeutically to dissolve cholesterol gallstones, particularly in patients who are unable or unwilling to undergo surgery. The compound's therapeutic applications stem from its ability to alter bile composition, thereby reducing cholesterol saturation and promoting gallstone dissolution .
Chenodeoxycholic acid is synthesized endogenously in the liver from cholesterol through a series of enzymatic reactions. It is typically present in high concentrations within bile and serum, making it one of the most abundant bile acids in the human body . The primary source of this compound for research and therapeutic use is derived from animal bile or can be synthesized chemically.
Chenodeoxycholate anion belongs to the class of compounds known as bile acids. Bile acids are categorized into two main groups: primary and secondary bile acids. Chenodeoxycholic acid is classified as a primary bile acid, which means it is synthesized directly from cholesterol in the liver, as opposed to secondary bile acids, which are formed by bacterial action on primary bile acids in the intestine .
The synthesis of chenodeoxycholate anion can be achieved through both enzymatic and chemical methods.
The enzymatic synthesis often yields higher specificity and fewer by-products compared to chemical methods. For example, using a specific lipase catalyst can lead to regioselective acetylation at designated hydroxyl groups on the chenodeoxycholic acid molecule, resulting in desired derivatives with minimal side reactions .
The molecular structure of chenodeoxycholate anion features a steroid backbone with four fused rings, characteristic of steroid compounds. The structure includes several hydroxyl (-OH) groups that contribute to its amphipathic nature, allowing it to interact with both hydrophobic and hydrophilic environments.
The optimized geometry of the chenodeoxycholate anion can be determined using computational methods such as density functional theory (DFT), which provides insights into its stability and reactivity .
Chenodeoxycholate anion participates in various chemical reactions typical for carboxylic acids and alcohols due to its functional groups:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and enzyme specificity when enzymatic methods are employed. For example, optimal conditions for lipase-catalyzed reactions include specific ratios of enzyme to substrate and controlled temperatures around 55°C .
Chenodeoxycholate anion functions primarily by altering lipid metabolism within the liver and intestines:
Clinical studies have demonstrated that oral administration of chenodeoxycholic acid results in successful dissolution of gallstones in approximately 15% to 30% of patients over extended treatment periods .
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide detailed information about its structure and purity levels .
Chenodeoxycholate anion has several important applications:
Chenodeoxycholate anion (CDCA⁻) is a primary bile acid derivative formed by the deprotonation of chenodeoxycholic acid. Its structure comprises a steroid nucleus with hydroxyl groups at C-3α and C-7α positions, distinguishing it from cholic acid (3α,7α,12α-trihydroxy) and deoxycholic acid (3α,12α-dihydroxy). This cis A/B ring junction generates a concave hydrophobic face and a hydrophilic surface, enabling amphipathic behavior [1] [6]. The equatorial orientation of the 7α-OH group enhances membrane penetration compared to the 7β-epimer ursodeoxycholate [3] [7]. X-ray crystallography reveals that CDCA⁻’s rigid tetracyclic scaffold influences receptor binding, such as its antagonism at NMDA and GABAₐ receptors, where hydrophobic interactions dominate [10].
Table 1: Stereochemical Features of Chenodeoxycholate Anion
Feature | Configuration | Biological Implication |
---|---|---|
C-3 Hydroxyl | α-equatorial | Membrane anchoring |
C-7 Hydroxyl | α-equatorial | Enhanced hydrophobicity vs. cholic acid |
A/B Ring Fusion | cis | Concave hydrophobic face; micellar aggregation |
Carboxylate Group | C-24 | pKₐ ~5.0–6.5; ionization state modulates solubility |
CDCA⁻ exhibits pH-dependent solubility due to its carboxylic acid group (pKₐ ~5.9). Below pH 5.0, protonated CDCA precipitates (aqueous solubility: ~250 µM at 37°C), while above pKₐ, the anion remains soluble [7] [9]. Its critical micelle concentration (CMC) ranges from 2–6 mM, lower than cholate’s (9–15 mM), reflecting greater hydrophobicity. Micellization involves stepwise aggregation: primary micelles form via hydrophobic steroid-core interactions, followed by secondary micelle assembly through hydrogen bonding [6]. CDCA⁻ micelles solubilize cholesterol efficiently (solubilization capacity: 0.25 mol cholesterol/mol CDCA⁻), driven by hydrophobic partitioning [6].
Table 2: Physicochemical Properties of Chenodeoxycholate vs. Key Bile Salts
Property | Chenodeoxycholate | Cholate | Ursodeoxycholate | Deoxycholate |
---|---|---|---|---|
CMC (mM, 37°C) | 2–6 | 9–15 | 8–12 | 2–5 |
Micellar Aggregation Number | 4–8 | 2–4 | 6–10 | 8–12 |
Aqueous Solubility (µM, protonated form) | 250 | 180 | 53 | 150 |
Cholesterol Solubilization (mol/mol) | 0.25 | 0.15 | 0.10 | 0.30 |
CDCA⁻’s intermediate hydrophobicity balances micellar stability and solubilization efficacy, optimizing its role in lipid digestion.
CDCA⁻’s ionization is modulated by molecular environment:
pH-dependent speciation dictates CDCA⁻’s biological behavior:
CDCA⁻ derivatives serve as biomarkers for hepatic transporters:
Table 3: Transporter Selectivity of CDCA⁻ Conjugates
Conjugate | OATP1B1 | OATP1B3 | NTCP | MRP2 | Clinical Biomarker Utility |
---|---|---|---|---|---|
GCDCA-3G | +++ (Km = 32 µM) | + | – | + | High (AUC ROC = 0.996) |
Glycochenodeoxycholate Sulfate | ++ | ++ | +++ | +++ | Moderate |
Taurochenodeoxycholate Sulfate | + | + | +++ | +++ | Low |
CDCA⁻ acts as a neurosteroid via receptor modulation:
The chenodeoxycholate anion exemplifies structure-function optimization: its stereochemistry enables effective amphipathicity, pH-responsive speciation governs biological solubilization, and selective transporter interactions underpin diagnostic applications. Future research should explore engineered CDCA⁻ derivatives for targeted neuromodulation or enhanced biomarker specificity.
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4